2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzene
Overview
Description
2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzene is an organic compound with a complex structure that includes chloro, ethoxy, phenoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzene typically involves multiple steps. One common method starts with the preparation of 2-(2-ethoxyphenoxy)ethyl bromide from catechol and 1,2-dibromoethane . This intermediate is then reacted with 4-nitrochlorobenzene under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. Techniques such as recrystallization and distillation are commonly used to purify the intermediate and final products .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The ethoxy groups can be oxidized under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium ethoxide and potassium tert-butoxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used.
Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.
Major Products
Nucleophilic substitution: Products include derivatives with different substituents replacing the chloro group.
Reduction: The major product is 2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-aminobenzene.
Oxidation: Products include compounds with oxidized ethoxy groups.
Scientific Research Applications
2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and ethoxy groups can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(2-chloroethoxy)ethanol: A chloroalkoxy alcohol used in the synthesis of pharmaceutical compounds.
1-chloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene: A structurally similar compound with different substitution patterns.
Uniqueness
2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzene is unique due to its combination of chloro, ethoxy, phenoxy, and nitro groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5/c1-2-21-15-5-3-4-6-16(15)23-10-9-22-14-8-7-12(18(19)20)11-13(14)17/h3-8,11H,2,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPOJVNBUXRVOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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